molecular formula C20H21N3O4 B14933980 Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate

Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate

Cat. No.: B14933980
M. Wt: 367.4 g/mol
InChI Key: VHUGQMRLYQIPHX-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Carbamoyl Group: This involves the reaction of an amine with a carbonyl compound to form a carbamate.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar ester group but lacks the pyrrolidine and phenylcarbamoyl groups.

    N-(2-Phenylcarbamoyl)pyrrolidine: Contains the pyrrolidine and phenylcarbamoyl groups but lacks the benzoate ester.

    Methyl 4-(phenylcarbamoylamino)benzoate: Similar structure but lacks the pyrrolidine ring.

Uniqueness

Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring, phenyl group, and benzoate ester in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 4-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamoylamino]benzoate

InChI

InChI=1S/C20H21N3O4/c1-27-19(25)14-8-10-15(11-9-14)21-20(26)22-17-7-3-2-6-16(17)18(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3,(H2,21,22,26)

InChI Key

VHUGQMRLYQIPHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCCC3

Origin of Product

United States

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